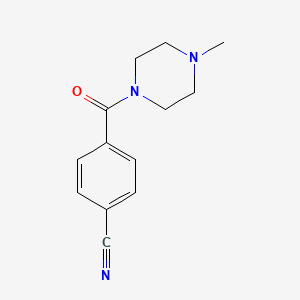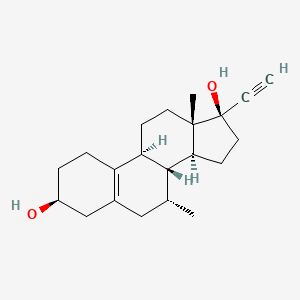
4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole
Overview
Description
4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole, also known as IMD-0354, is a synthetic compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism of Action
4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole works by inhibiting the activation of NF-κB, which prevents the transcription of genes involved in inflammation and cell survival. Specifically, this compound binds to the inhibitor of kappa B kinase (IKK), which is responsible for activating NF-κB. By binding to IKK, this compound blocks the activation of NF-κB and reduces the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory effects in various cell types and animal models. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages and to inhibit the growth of cancer cells. In addition, this compound has been shown to reduce the severity of symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole is its specificity for IKK, which reduces the risk of off-target effects. In addition, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole could focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other therapies. In addition, further studies could investigate the potential use of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, research could focus on identifying biomarkers that could predict the response to this compound treatment, which could help to personalize therapy for individual patients.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. Its mechanism of action involves inhibition of NF-κB, which reduces inflammation and cell survival. Although this compound has some limitations, its specificity and low toxicity make it a promising candidate for further development. Future research could focus on improving its solubility and investigating its potential use in other diseases.
Scientific Research Applications
4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole has been extensively studied for its potential use as an inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. NF-κB is known to be overactive in various diseases, including cancer, autoimmune disorders, and chronic inflammation. Therefore, this compound has been investigated as a potential therapeutic agent for these conditions.
properties
IUPAC Name |
4-isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-4-6-13(7-5-10)8-17-12(3)14(15-9-18)11(2)16-17/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYGDCCYJWADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N=C=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159510 | |
| Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004193-56-9 | |
| Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3362558.png)


![5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B3362572.png)
![1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B3362586.png)
![3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline](/img/structure/B3362592.png)

![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3362610.png)





![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3362648.png)